2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving the cycloaddition of an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent and as a drug candidate for treating various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to receptors on the surface of cells and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-ethyl-5-(methyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylate
- 2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13ClN4O2 |
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Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-14-12(19)11-9(7-18)15-17(16-11)10-6-4-3-5-8(10)13/h3-6,18H,2,7H2,1H3,(H,14,19) |
InChI Key |
KTWZJTVJZWGAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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